Homogeneity and tolerance to heat of monolayer MoS2 on SiO2 and h-BN†
RSC Advances Pub Date: 2018-04-06 DOI: 10.1039/C8RA01849A
Abstract
We investigated the homogeneity and tolerance to heat of monolayer MoS2 using photoluminescence (PL) spectroscopy. For MoS2 on SiO2, the PL spectra of the basal plane differ from those of the edge, but MoS2 on hexagonal boron nitride (h-BN) was electron-depleted with a homogeneous PL spectra over the entire area. Annealing at 450 °C rendered MoS2 on SiO2 homogeneously electron-depleted over the entire area by creating numerous defects; moreover, annealing at 550 °C and subsequent laser irradiation on the MoS2 monolayer caused a loss of its inherent crystal structure. On the other hand, monolayer MoS2 on h-BN was preserved up to 550 °C with its PL spectra not much changed compared with MoS2 on SiO2. We performed an experiment to qualitatively compare the binding energies between various layers, and discuss the tolerance of monolayer MoS2 to heat on the basis of interlayer/interfacial binding energy.


Recommended Literature
- [1] Small molecule-mediated protein knockdown as a new approach to drug discovery†
- [2] Tri-chromatic white-light emission from a single-phase Ca9Sc(PO4)7:Eu2+,Tb3+,Mn2+ phosphor for LED applications
- [3] Food and drugs analysis
- [4] Aldolase and N-heterocyclic carbene gold(i) catalysts: compartmentalization and immobilization on anionic clays for concurrent hybrid catalysis at acidic pH†
- [5] A family of dinuclear lanthanide(iii) complexes from the use of a tridentate Schiff base†
- [6] Sulfonated polyether ether ketone – sulfonated graphene oxide composite membranes for polymer electrolyte fuel cells
- [7] A new type of heterogeneous catalysis strategy for organic reactions: Ugi-3CR catalyzed by highly stable MOFs with exposed carboxyl groups†
- [8] Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off†
- [9] Binding of molecular oxygen by an artificial heme analogue: investigation on the formation of an Fe–tetracarbene superoxo complex†
- [10] A simple method to evaluate the biochemical compatibility of oil/surfactant mixtures for experiments in microdroplets†

Journal Name:RSC Advances
Research Products
-
CAS no.: 13650-70-9
-
2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7









